molecular formula C10H12Br2ClNO3 B7981751 [(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride

[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride

Cat. No.: B7981751
M. Wt: 389.47 g/mol
InChI Key: WBWBPCPGLKUMGJ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a dibrominated hydroxyphenyl group, a methoxy group, and an azanium chloride moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride typically involves multiple steps:

    Bromination: The starting material, 4-hydroxyphenyl, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 3 and 5 positions.

    Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced at the 1-position.

    Amination and Chlorination:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The dibromo groups can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Debrominated compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of brominated phenyl groups on biological systems. It can serve as a model compound for understanding the interactions between halogenated organic molecules and biological targets.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, such as antimicrobial or anticancer properties, which are subjects of ongoing research.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dibromo and hydroxyphenyl groups can form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways. The azanium chloride moiety may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride
  • [(2S)-3-(3,5-difluoro-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride
  • [(2S)-3-(3,5-diiodo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride

Uniqueness

[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. Bromine atoms are larger and more polarizable, which can lead to different steric and electronic effects in chemical reactions and biological interactions.

Properties

IUPAC Name

[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWBPCPGLKUMGJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.